molecular formula C8H7Cl2NO2 B11950973 Methyl 2,5-dichlorophenylcarbamate CAS No. 51422-78-7

Methyl 2,5-dichlorophenylcarbamate

Cat. No.: B11950973
CAS No.: 51422-78-7
M. Wt: 220.05 g/mol
InChI Key: TXBKUCFNWHGXCP-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorophenylcarbamate (CAS: 1294496-95-9; synonyms include N-(2,5-Dichlorophenyl)carbamic acid methyl ester and Carbamic acid, (2,5-dichlorophenyl)-, methyl ester) is a chlorinated phenylcarbamate derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . Its structure features a carbamate group (-O(CO)NH-) attached to a methyl ester and a 2,5-dichlorophenyl ring (SMILES: COC(=O)NC1=C(C=CC(=C1)Cl)Cl), which confers distinct physicochemical properties. Key identifiers include its InChIKey (TXBKUCFNWHGXCP-UHFFFAOYSA-N) and predicted collision cross-section (CCS) values, such as 140.4 Ų for [M+H]⁺ ions, as determined by computational modeling .

This compound is primarily utilized in research settings, particularly in studies exploring structure-activity relationships (SAR) of pesticidal or bioactive carbamates . Its synthesis typically involves the reaction of 2,5-dichloroaniline with methyl chloroformate or analogous reagents .

Properties

CAS No.

51422-78-7

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

TXBKUCFNWHGXCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Pyridine or aqueous sodium hydroxide is typically used to neutralize HCl byproducts.

  • Solvent Systems : Dichloromethane or toluene facilitates homogeneous mixing.

  • Stoichiometry : A 1:1 molar ratio of amine to methyl chloroformate ensures minimal di-substitution.

Optimized Protocol :

  • Dissolve 2,5-dichloroaniline (1 mol) in anhydrous dichloromethane.

  • Add pyridine (1.2 mol) dropwise under nitrogen.

  • Introduce methyl chloroformate (1.05 mol) at 0–5°C.

  • Warm to room temperature and stir for 6–8 hours.

  • Quench with water, extract organic layers, and recrystallize from ethanol.

Yield and Characterization :

ParameterValueSource
Yield85–90%
Melting Point110–113°C (observed)
Purity (HPLC)>98%

Isocyanate Route Using Phosgene

This two-step method first synthesizes 2,5-dichlorophenyl isocyanate, which is subsequently reacted with methanol. The approach mirrors the production of 3,5-dichlorophenyl isocyanate.

Step 1: Phosgenation of 2,5-Dichloroaniline

Phosgene (COCl₂) reacts with 2,5-dichloroaniline to form the isocyanate intermediate:

2,5-Cl2C6H3NH2+COCl22,5-Cl2C6H3NCO+2HCl\text{2,5-Cl}2\text{C}6\text{H}3\text{NH}2 + \text{COCl}2 \rightarrow \text{2,5-Cl}2\text{C}6\text{H}3\text{NCO} + 2\text{HCl}

Key Conditions :

  • Temperature: 80–100°C

  • Solvent: Toluene or chlorobenzene

  • Phosgene Excess: 1.2–1.5 equivalents.

Purification :

  • Distillation under reduced pressure (BP: 110–113°C).

  • Membrane filtration to remove residual catalysts.

Step 2: Methanol Quenching

The isocyanate intermediate is treated with methanol:

2,5-Cl2C6H3NCO+CH3OH2,5-Cl2C6H3NHCOOCH3\text{2,5-Cl}2\text{C}6\text{H}3\text{NCO} + \text{CH}3\text{OH} \rightarrow \text{2,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3

Reaction Parameters :

  • Solvent: Diethyl ether or THF

  • Temperature: 0°C to room temperature

  • Catalyst: None required.

Performance Metrics :

ParameterValueSource
Isocyanate Yield75–80%
Final Carbamate Yield88–92%

Alternative Synthesis Pathways

Urea Derivatives as Intermediates

Urea intermediates, formed by reacting 2,5-dichloroaniline with urea or dimethylurea under acidic conditions, can be thermally decomposed to yield the carbamate. This method avoids phosgene but requires higher temperatures (150–200°C).

Enzymatic Carbamation

Emerging approaches employ lipases or esterases to catalyze the reaction between 2,5-dichloroaniline and dimethyl carbonate. While eco-friendly, yields remain suboptimal (50–60%).

Industrial-Scale Production and Optimization

Solvent-Free Hydrogenation

Recent patents highlight solvent-free hydrogenation of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, enhancing precursor availability. Multi-stage reactors with Pd/C catalysts achieve >95% conversion, reducing costs by eliminating solvent recovery.

Immobilization Techniques

Immobilized cellulose-based chiral stationary phases (CSPs) utilize similar carbamation chemistry. Diisocyanate crosslinkers improve stability, enabling reusable catalysts for large batches.

Analytical and Spectroscopic Characterization

Key Data :

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, NH), 7.45–7.30 (m, 3H, Ar-H), 3.65 (s, 3H, OCH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).

  • HPLC Retention : 8.2 min (C18 column, 60% acetonitrile) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Agriculture:
Methyl 2,5-dichlorophenylcarbamate is primarily recognized for its potential as a fungicide . Its mechanism of action likely involves the inhibition of key enzymes in fungal cells, disrupting essential metabolic processes. Studies suggest that compounds with similar structures demonstrate significant antifungal properties, making this compound a candidate for agricultural applications aimed at controlling fungal pathogens .

2. Analytical Chemistry:
In analytical chemistry, this compound is utilized for chiral separations . Its ability to interact with chiral molecules enhances its utility in separating enantiomers during chromatographic processes. Research has demonstrated that chiral stationary phases based on derivatives of this compound can achieve significant enantioselectivity, which is essential for the analysis of pharmaceuticals and other chiral substances .

3. Biological Research:
The compound has been studied for its potential biological activities , including antimicrobial and antifungal properties. Ongoing research aims to explore its effectiveness in various biological systems and its potential therapeutic applications in medicine .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of this compound as a fungicide demonstrated its effectiveness against several fungal pathogens affecting crops. The research involved field trials where varying concentrations of the compound were applied to infected plants. Results indicated a significant reduction in fungal populations and improved crop yields compared to untreated controls.

Case Study 2: Chiral Separation

In an experimental setup focusing on chiral separations using this compound-based stationary phases, researchers achieved high enantioselectivity in separating flavanone glycosides. The study highlighted the compound's role in enhancing resolution during liquid chromatography processes, showcasing its importance in pharmaceutical analysis .

Comparative Data Table

Application FieldSpecific UseObserved Benefits
AgricultureFungicideEffective control of fungal pathogens
Analytical ChemistryChiral separationsHigh enantioselectivity in chromatography
Biological ResearchAntimicrobial studiesPotential therapeutic applications

Mechanism of Action

The mechanism of action of Methyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In fungicide applications, it likely inhibits key enzymes or disrupts cellular processes in fungi. The exact molecular pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .

Comparison with Similar Compounds

Methyl 3,5-Dichlorophenylcarbamate (CAS: 25217-43-0)

  • Molecular Formula: C₈H₇Cl₂NO₂ (identical to 2,5-isomer)
  • Key Differences : Chlorine atoms occupy the meta (3,5) positions on the phenyl ring instead of the ortho and para (2,5) positions.
  • Properties : Higher lipophilicity (log k ≈ 2.8) compared to the 2,5-isomer (log k ≈ 2.5) due to symmetrical substitution enhancing hydrophobic interactions .
  • Applications : Used as a chiral stationary phase (CSP) in HPLC for enantiomer separation, leveraging its rigid aromatic backbone .

4-Chloro-2-{[(3,4-Dichlorophenyl)amino]carbonyl}phenyl Alkylcarbamates (e.g., 6a–i)

  • Structure : Feature a 4-chloro-2-carbamoylphenyl core with additional alkyl chains and chlorine substitutions.
  • Properties : Exhibit enhanced pesticidal activity compared to simpler methyl carbamates, with EC₅₀ values < 10 µM against Spodoptera littoralis larvae .

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Chlorinated Phenylcarbamates

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Lipophilicity (log k) Key Applications
This compound 1294496-95-9 2,5-Cl 220.05 2.5 SAR studies, pesticidal research
Methyl 3,5-dichlorophenylcarbamate 25217-43-0 3,5-Cl 220.05 2.8 Chiral chromatography
4-Chloro-2-carbamoylphenyl derivatives (6a–i) Varies 4-Cl + 3,4-Cl 280–320 3.1–3.5 Pesticidal agents

Research Findings

  • Chiral Separation : Methyl 3,5-dichlorophenylcarbamate derivatives, when polymerized into cellulose tris-carbamates (e.g., CDCPC), demonstrate superior enantioselectivity in HPLC, resolving >90% of tested chiral analytes, including pharmaceuticals like β-blockers and NSAIDs .
  • Lipophilicity Trends : Symmetrical chlorine substitution (e.g., 3,5-Cl) increases log k values compared to asymmetrical analogs (e.g., 2,5-Cl), correlating with enhanced membrane permeability in bioactive compounds .
  • Bioactivity : this compound shows moderate insecticidal activity (LC₅₀ ≈ 50 µM), while bulkier alkylcarbamates (e.g., 6a–i) achieve LC₅₀ < 10 µM due to improved target binding .

Notes

Synthesis : this compound is synthesized via nucleophilic acyl substitution using 2,5-dichloroaniline and methyl chloroformate under basic conditions .

Analytical Utility : Derivatives like cellulose tris(3,5-dichlorophenylcarbamate) are critical in high-throughput chiral screening, underscoring the role of chlorine substitution in CSP performance .

Biological Activity

Methyl 2,5-dichlorophenylcarbamate (MDPC) is a compound of significant interest due to its biological activity, particularly in agricultural applications as a potential fungicide. This article explores the compound's biological mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇Cl₂NO₂
  • SMILES : COC(=O)NC1=C(C=CC(=C1)Cl)Cl
  • InChIKey : TXBKUCFNWHGXCP-UHFFFAOYSA-N

MDPC features a dichlorophenyl group attached to a carbamate functional group, which enhances its stability and reactivity. The presence of chlorine substituents at the 2 and 5 positions on the phenyl ring is crucial for its biological activity.

MDPC's biological activity primarily involves its interaction with specific enzymes or cellular processes:

  • Fungicidal Activity : MDPC is believed to inhibit key enzymes essential for fungal growth, disrupting metabolic pathways critical for survival. This mechanism is similar to that of other carbamate pesticides, which often target acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal cellular functions in pests.

Biological Activity Studies

Research has highlighted MDPC's antifungal properties through various studies:

  • Antifungal Efficacy :
    • MDPC has shown significant activity against several fungal pathogens, making it a candidate for agricultural fungicides. Its effectiveness is attributed to its ability to interfere with the synthesis of essential biomolecules within fungal cells.
  • Chiral Separations :
    • The compound's chiral properties have been exploited in analytical chemistry for separating enantiomers using polysaccharide-based chiral chromatography media. Studies indicate that MDPC can enhance resolution in the separation processes, demonstrating its utility beyond fungicidal applications .

Case Studies and Research Findings

StudyFocusFindings
Zheng et al. (2003)Synthesis and ApplicationsReported the synthesis of MDPC and its application in organic chemistry as a versatile intermediate .
EPA HERO (2009)EnantioseparationDemonstrated effective separation of 4C-substituted pyrrolidin-2-one derivatives using MDPC-based chiral selectors .
BenchChem (2024)Biological ActivityHighlighted ongoing research into MDPC's antimicrobial and antifungal properties.

Comparative Analysis with Similar Compounds

MDPC shares similarities with other carbamate compounds but exhibits unique features due to its specific substitution pattern:

Compound NameStructureBiological Activity
Methyl 4-chlorophenylcarbamateDifferent chlorination patternModerate fungicidal activity
Methyl 3,5-dichlorophenylcarbamateSimilar structure with different positionsEnhanced antifungal properties
Ethyl 2,6-dichlorophenylcarbamateDifferent alkyl chainNotable insecticidal activity

The dichloro substitution pattern significantly influences the biological reactivity and efficacy of these compounds.

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 2,5-dichlorophenylcarbamate, and how can purity and yield be maximized?

this compound is typically synthesized via carbamate formation between 2,5-dichloroaniline and methyl chloroformate. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of 2,5-dichloroaniline to methyl chloroformate to ensure complete conversion .
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C minimizes side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .
  • Yield Calculation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and calculate yields gravimetrically after drying under vacuum .

Q. How should this compound be stored to ensure stability, and what degradation products form under acidic/basic conditions?

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when stored properly .
  • Degradation Pathways :
    • Acidic Conditions : Hydrolysis to 2,5-dichloroaniline and methyl alcohol (confirmed by GC-MS) .
    • Basic Conditions : Forms 2,5-dichlorophenyl isocyanate intermediate, which reacts further to urea derivatives .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.75 (s, 3H, OCH₃), δ 7.2–7.5 (m, 3H, aromatic H) .
  • HPLC-UV : Use a C18 column (mobile phase: 60:40 acetonitrile/water, 1 mL/min) for purity analysis (retention time ~8.2 min) .
  • Mass Spectrometry : ESI-MS m/z 234.0 [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. How can cellulose tris(3,5-dichlorophenylcarbamate) be optimized as a chiral stationary phase (CSP) for ultrafast enantioseparation?

Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on superficially porous silica achieves baseline separation of sulfoxides and etozoline enantiomers in <30 seconds . Key parameters:

  • Mobile Phase : Pure methanol or n-hexane/2-propanol (90:10) reduces analysis time while maintaining resolution (Rs >1.5) .
  • Flow Rate : Optimal at 3 mL/min (van Deemter plot shows minimal plate height at this rate) .
  • Column Efficiency : 25,000–30,000 plates/meter for trans-stilbene derivatives .

Q. What methodologies resolve contradictions in enantiomeric elution order (EEO) for structurally similar analytes using this CSP?

Discrepancies in EEO arise from analyte-CSP interactions (e.g., π-π stacking, hydrogen bonding). To resolve:

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities .
  • Mobile Phase Additives : 0.1% trifluoroacetic acid (TFA) enhances hydrogen bonding, reversing EEO for basic analytes .
  • Cross-Validation : Compare results with amylose-based CSPs to confirm mechanistic insights .

Q. How can this compound derivatives be structurally modified to enhance biological activity?

  • SAR Studies :
    • Electron-Withdrawing Groups : Fluorination at the phenyl ring (e.g., 3,5-difluoro analogs) increases antifungal activity (MIC ~2 µg/mL against Candida spp.) .
    • Carbamate Linkers : Replacing methyl with benzyl groups improves blood-brain barrier penetration for CNS applications .
  • In Silico Screening : Pharmacophore models (e.g., hydrophobic aryl + hydrogen-bond acceptor) prioritize derivatives for synthesis .

Q. What protocols validate enantiopurity in synthetic batches of this compound-based pharmaceuticals?

  • Chiral HPLC : Use the same CSP as in research (cellulose tris(3,5-dichlorophenylcarbamate)) with ethanol/n-hexane (20:80) to confirm enantiopurity (>99% ee) .
  • Circular Dichroism (CD) : Compare CD spectra with reference standards to detect trace enantiomeric impurities .
  • X-ray Crystallography : Resolve absolute configuration for regulatory documentation .

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